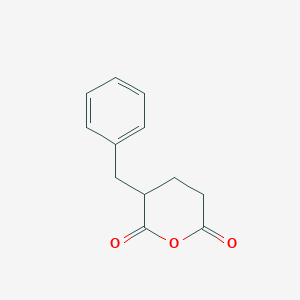![molecular formula C20H20O2 B14301813 1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112310-00-6](/img/structure/B14301813.png)
1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound with the molecular formula C16H16. . This compound is characterized by its unique structure, which includes a butene backbone with two phenyl groups attached via ether linkages. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,4-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compound.
Aplicaciones Científicas De Investigación
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) can be compared with other similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-ethenylbenzene): This compound has an ethane backbone instead of a butene backbone, which affects its chemical properties and reactivity.
1,1’-[But-2-yne-1,4-diylbis(oxy)]bis(4-ethenylbenzene): This compound has a triple bond in the butene backbone, which significantly alters its chemical behavior.
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene): This compound has methyl groups on the phenyl rings, which can influence its reactivity and applications.
Propiedades
Número CAS |
112310-00-6 |
|---|---|
Fórmula molecular |
C20H20O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-ethenyl-4-[4-(4-ethenylphenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C20H20O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-14H,1-2,15-16H2 |
Clave InChI |
HTXUVRAYNPBKHG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



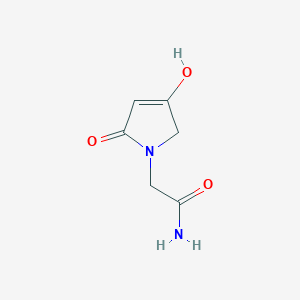
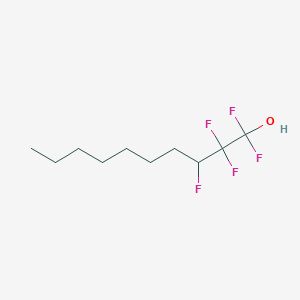
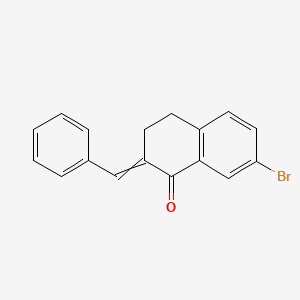
![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)

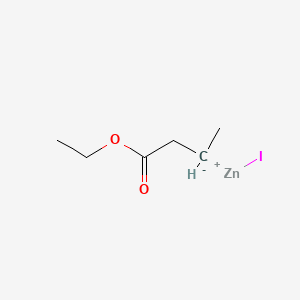


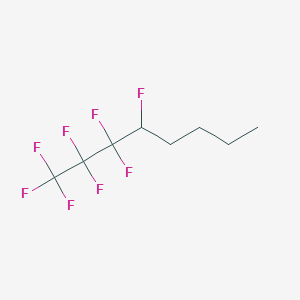
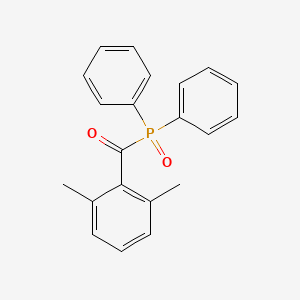
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
